molecular formula C8H9NO2S B13542397 2-Amino-3-(methylthio)benzoic acid

2-Amino-3-(methylthio)benzoic acid

Cat. No.: B13542397
M. Wt: 183.23 g/mol
InChI Key: ASZLPNJQAZBHTQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for 2-Amino-3-(methylthio)benzoic acid involve the introduction of an amino group onto a methylthio-substituted benzoic acid. Specific methods may vary, but common synthetic approaches include nucleophilic substitution or condensation reactions.

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate reagents and solvents.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: 2-Amino-3-(methylthio)benzoic acid can undergo various reactions, including

      Common Reagents: Reagents like oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., ammonia) are relevant.

      Major Products: The major products depend on the specific reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities.

      Medicine: May have applications in drug development.

      Industry: Limited industrial applications, but its derivatives could find use.

  • Mechanism of Action

    • The exact mechanism of action for 2-Amino-3-(methylthio)benzoic acid remains an area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other aminobenzoic acids, such as anthranilic acid and 2-aminobenzoic acid, share structural similarities.

      Uniqueness: The methylthio substitution sets it apart from related compounds.

    Remember that this compound’s applications and properties are still being explored, and further research is needed to fully understand its potential.

    Properties

    Molecular Formula

    C8H9NO2S

    Molecular Weight

    183.23 g/mol

    IUPAC Name

    2-amino-3-methylsulfanylbenzoic acid

    InChI

    InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)

    InChI Key

    ASZLPNJQAZBHTQ-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=CC=CC(=C1N)C(=O)O

    Origin of Product

    United States

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